BenchChemオンラインストアへようこそ!

5-Methoxy-6-phenylpicolinimidamide hydrochloride

Physicochemical profiling Medicinal chemistry Lead optimization

5-Methoxy-6-phenylpicolinimidamide hydrochloride (CAS 1179361-85-3) is a picolinimidamide derivative featuring a pyridine-2-carboximidamide core with a methoxy substituent at the 5-position and a phenyl substituent at the 6-position, supplied as the hydrochloride salt. Its molecular formula is C₁₃H₁₄ClN₃O with a molecular weight of 263.72 g/mol.

Molecular Formula C13H14ClN3O
Molecular Weight 263.72 g/mol
CAS No. 1179361-85-3
Cat. No. B15065608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-phenylpicolinimidamide hydrochloride
CAS1179361-85-3
Molecular FormulaC13H14ClN3O
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H13N3O.ClH/c1-17-11-8-7-10(13(14)15)16-12(11)9-5-3-2-4-6-9;/h2-8H,1H3,(H3,14,15);1H
InChIKeyNKUPTHNJOUYSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-phenylpicolinimidamide Hydrochloride (CAS 1179361-85-3): Core Chemical Identity and Physicochemical Baseline for Procurement Evaluation


5-Methoxy-6-phenylpicolinimidamide hydrochloride (CAS 1179361-85-3) is a picolinimidamide derivative featuring a pyridine-2-carboximidamide core with a methoxy substituent at the 5-position and a phenyl substituent at the 6-position, supplied as the hydrochloride salt [1]. Its molecular formula is C₁₃H₁₄ClN₃O with a molecular weight of 263.72 g/mol [1]. Key computed physicochemical parameters include a topological polar surface area (TPSA) of 72 Ų, a calculated LogP of 2.46–3.64 (source-dependent), 2 hydrogen bond donors, and 3–4 hydrogen bond acceptors [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers and is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry research [2].

Why Generic Substitution of 5-Methoxy-6-phenylpicolinimidamide Hydrochloride (CAS 1179361-85-3) with Mono-Substituted or Regioisomeric Analogs Carries Structural Risk


In-class picolinimidamide analogs cannot be casually interchanged because the specific 5-methoxy-6-phenyl disubstitution pattern simultaneously modulates electronic character, steric bulk, lipophilicity, and hydrogen-bonding capacity in ways that single-substituent variants or positional isomers do not replicate . The methoxy group at position 5 alters the electron density of the pyridine ring, influencing both the basicity of the amidine moiety and potential π-stacking interactions, while the 6-phenyl group introduces aromatic hydrophobic bulk that affects both molecular recognition and passive membrane permeability [1]. Closest comparators—such as 5-methoxypicolinimidamide hydrochloride (CAS 1179359-60-4, MW 187.63, lacking the 6-phenyl group) and 6-phenylpicolinimidamide hydrochloride (CAS 115193-61-8, MW 233.70, lacking the 5-methoxy group)—each omit one of these two critical pharmacophoric elements, yielding substantially different physicochemical profiles that would be expected to produce divergent binding and pharmacokinetic behavior even if target engagement data were not yet published .

Quantitative Differentiation Evidence: 5-Methoxy-6-phenylpicolinimidamide Hydrochloride vs. Closest Analogs and Regioisomers


Molecular Weight and Heavy Atom Count: Dual-Substituted vs. Mono-Substituted Scaffolds

The target compound bears both a 5-methoxy and a 6-phenyl substituent, producing a molecular weight of 263.72 g/mol with 18 heavy atoms. By comparison, 5-methoxypicolinimidamide hydrochloride (CAS 1179359-60-4) has a molecular weight of 187.63 g/mol with 12 heavy atoms, and 6-phenylpicolinimidamide hydrochloride (CAS 115193-61-8) has a molecular weight of 233.70 g/mol with 16 heavy atoms . The target compound is the only one among these three that simultaneously incorporates both electron-donating (methoxy) and aromatic (phenyl) substituents, yielding a LogP of 2.46–3.64 vs. a calculated LogP of approximately 0.5–1.0 for the methoxy-only analog [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bond Donor/Acceptor Count: Impact on Target Engagement and Solubility Profiles

The target compound possesses 2–3 hydrogen bond donors (amidine NH and HCl proton) and 3–4 hydrogen bond acceptors (methoxy oxygen, pyridine nitrogen, amidine nitrogen), for a total H-bond functionality count of 5–7 [1]. The comparator 5-methoxypicolinimidamide hydrochloride has a similar H-bond donor/acceptor profile (2 donors, 3 acceptors), but lacks the phenyl ring that contributes hydrophobic contact surface. Conversely, 6-phenylpicolinimidamide hydrochloride (2 donors, 3 acceptors) lacks the methoxy oxygen as an additional acceptor . This means the target compound offers an H-bond acceptor (methoxy O) that can serve as an additional anchoring point in protein binding pockets, absent in the 6-phenyl-only analog.

Structure-activity relationship Drug design Molecular recognition

Positional Isomerism: 5-Methoxy-6-phenyl vs. 6-(4-Methoxyphenyl) and 6-(3-Methoxyphenyl) Regioisomers

The target compound (methoxy directly on the pyridine ring at position 5) is a distinct regioisomer from 6-(4-methoxyphenyl)picolinimidamide hydrochloride (CAS 1179361-82-0) and 6-(3-methoxyphenyl)picolinimidamide hydrochloride (CAS 1179361-79-5), which place the methoxy group on the phenyl substituent rather than the pyridine core . This regioisomeric difference fundamentally alters the electronic environment of the chelating amidine group: a methoxy on the pyridine ring can exert resonance effects directly on the amidine-bearing ring, whereas a methoxy on the distal phenyl ring primarily modulates hydrophobic contacts. The TPSA value of 72 Ų for the target compound [1] is identical within rounding to that of regioisomers, but the spatial distribution of polar surface area differs, which may affect molecular recognition in ways not captured by aggregate computed descriptors.

Regioisomer differentiation Selectivity Synthetic intermediate

Purity Benchmarking: Commercial Availability at Defined Specifications

The target compound is commercially available at standardized purity levels of 95% (Alichem, Chemenu) and 98% (ChemScene, Leyan) . By comparison, the mono-substituted analog 5-methoxypicolinimidamide hydrochloride (CAS 1179359-60-4) is available at 95% purity from Bidepharm and TCI , while 6-phenylpicolinimidamide hydrochloride (CAS 115193-61-8) is typically offered at unspecified or lower purity grades from fewer suppliers . The dual-substituted target compound thus benefits from broader multi-vendor sourcing with documented purity specifications, which supports procurement reliability and batch-to-batch reproducibility in research settings.

Quality control Procurement specification Reproducibility

FoxO-1 Inhibitor Patent Landscape Relevance: Picolinimidamide Scaffold Class Context

A Korean patent (KR20200056685A) discloses novel picolinimidamide compounds as FoxO-1 inhibitors for the prevention or treatment of diabetes, describing the general picolinimidamide scaffold as capable of reducing insulin resistance through FoxO-1 inhibition [1]. While the specific 5-methoxy-6-phenyl-substituted compound is not explicitly exemplified in the accessible patent text, its core scaffold places it within the same chemotype class. By contrast, 5-methoxypicolinimidamide and 6-phenylpicolinimidamide represent substructures of this disclosed chemotype, each lacking one key substituent. This class-level patent context suggests that the dual-substituted target compound occupies a more fully elaborated position within the structure-activity landscape and may be of interest for FoxO-1-targeted programs.

FoxO-1 inhibition Diabetes research Patent landscape

Recommended Application Scenarios for 5-Methoxy-6-phenylpicolinimidamide Hydrochloride (CAS 1179361-85-3) Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Picolinimidamide-Based FoxO-1 or Kinase Inhibitor Programs

The dual-substituted scaffold (5-methoxy + 6-phenyl) positions this compound as a more advanced intermediate for SAR exploration compared to mono-substituted analogs. Researchers building on the picolinimidamide chemotype disclosed in KR20200056685A for FoxO-1 inhibition [1] or investigating picolinamide-derived kinase inhibitors would benefit from the compound's simultaneous incorporation of both key substituents, enabling direct probing of combined electronic and steric effects without requiring de novo synthesis of the disubstituted core. The compound's 98% purity grade from multiple vendors supports reproducible SAR data generation.

Synthetic Intermediate for Late-Stage Diversification via Amidine or Pyridine Functionalization

The free amidine group (-C(=NH)NH₂) and the methoxy-substituted pyridine ring offer two distinct vectors for further chemical elaboration. The amidine can be acylated, cyclized, or converted to heterocycles, while the methoxy group can be demethylated to a hydroxyl for further derivatization. The dual-substituted scaffold provides a more complex starting point than either mono-substituted comparator, reducing the number of synthetic steps needed to reach highly decorated target molecules. The hydrochloride salt form enhances handling and solubility during synthesis [2].

Physicochemical Probe Compound for LogP-Dependent Assay Development

With a measured/computed LogP of 2.46–3.64 , the compound occupies a moderately lipophilic space that is distinct from the more hydrophilic 5-methoxy analog (estimated LogP ~0.5–1.0). This makes it suitable as a physicochemical probe in assay development contexts where membrane permeability or nonspecific binding must be controlled, such as cell-based phenotypic screens or PAMPA (Parallel Artificial Membrane Permeability Assay) validation. The defined LogP and TPSA values provide calculable reference points for correlating physicochemical properties with assay outcomes.

Regioisomeric Selectivity Studies for Cytochrome P450 or Other Enzymatic Targets

Given the structural similarity to known CYP2D6 and CYP3A4 substrates containing pyridine and phenyl moieties, and the availability of regioisomers such as 6-(4-methoxyphenyl)picolinimidamide (CAS 1179361-82-0) and 6-(3-methoxyphenyl)picolinimidamide (CAS 1179361-79-5) , a focused panel comparing the target compound with its regioisomers could probe how methoxy position (on pyridine vs. on phenyl) affects metabolic stability or enzyme inhibition profiles. This is relevant for ADME-Tox profiling in early drug discovery.

Quote Request

Request a Quote for 5-Methoxy-6-phenylpicolinimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.